2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid
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Overview
Description
The compound with the molecular formula C18H26N2O4 Proglumide . Proglumide is a drug that inhibits gastrointestinal motility and reduces gastric secretions. It acts as a cholecystokinin antagonist, blocking both the CCK-A and CCK-B subtypes . It was primarily used in the treatment of stomach ulcers but has since been largely replaced by newer drugs for this application .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proglumide can be synthesized through various methods. One common preparation method involves the reaction of 4’-piperidinecarboxylic acid with 3-aminopropanol, followed by acylation of the product to obtain the target compound . The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide.
Industrial Production Methods: In industrial settings, the production of Proglumide involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Proglumide undergoes various chemical reactions, including:
Oxidation: Proglumide can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Proglumide into its reduced forms.
Substitution: Proglumide can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Proglumide.
Scientific Research Applications
Proglumide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on gastrointestinal motility and gastric secretions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Proglumide exerts its effects by acting as a cholecystokinin antagonist, blocking both the CCK-A and CCK-B subtypes . This inhibition reduces gastrointestinal motility and gastric secretions. Additionally, Proglumide has been shown to enhance the analgesic effects of opioid drugs and prevent the development of opioid tolerance . The exact molecular targets and pathways involved include the δ-opioid receptor (DOR) and the modulation of neural pathways related to pain and expectation .
Comparison with Similar Compounds
Dipyridamole: Another compound with a similar mechanism of action, used to inhibit blood clot formation and dilate blood vessels.
Furosemide: A diuretic with a different mechanism but similar therapeutic applications in reducing fluid retention.
Uniqueness of Proglumide: Proglumide’s unique ability to enhance opioid analgesia and prevent opioid tolerance sets it apart from other similar compounds. Its dual action as a cholecystokinin antagonist and δ-opioid receptor agonist contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-amino-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)18(15(21)22)10-7-11-20(14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22) |
InChI Key |
UEBZABGVZOODOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN(C1N)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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